molecular formula C17H19N3O3 B6479895 2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide CAS No. 898189-58-7

2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide

Numéro de catalogue B6479895
Numéro CAS: 898189-58-7
Poids moléculaire: 313.35 g/mol
Clé InChI: XFXHLULCNRGLNX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide (hereafter referred to as 2-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl-N-oxolan-2-ylmethylacetamide or 2-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl-N-OMA) is a synthetic compound that has been studied for its potential therapeutic applications. 2-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl-N-OMA has been shown to have a variety of biochemical and physiological effects, and its potential uses in laboratory experiments and clinical research are being actively explored.

Mécanisme D'action

The exact mechanism of action of 2-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl-N-OMA is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and cell growth. In particular, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, it has been shown to inhibit the activity of certain kinases involved in cell proliferation, such as cyclin-dependent kinases (CDKs).
Biochemical and Physiological Effects
2-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl-N-OMA has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to reduce inflammation, suppress the immune system, and inhibit the growth of cancer cells. In addition, it has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 2-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl-N-OMA in laboratory experiments include its low toxicity, its relatively low cost, and its ability to be synthesized in a relatively straightforward manner. However, there are also some potential limitations to its use in laboratory experiments. These include its limited solubility in aqueous solutions, its instability in the presence of light or heat, and its potential to interfere with other compounds in the reaction mixture.

Orientations Futures

Given the potential therapeutic applications of 2-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl-N-OMA, there are a number of future directions that could be explored. These include further studies into the mechanism of action of the compound, the development of more efficient synthesis methods, and the exploration of its potential use in clinical trials. In addition, further research into the biochemical and physiological effects of the compound could be conducted, as well as studies into the potential toxicological effects of long-term exposure.

Méthodes De Synthèse

2-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl-N-OMA is synthesized through a process known as the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide and an alkyl boronic acid to form a carbon-carbon bond. The aryl halide used in the reaction is 6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl chloride and the alkyl boronic acid is (oxolan-2-yl)methyl boronic acid. The reaction is catalyzed by a palladium catalyst.

Applications De Recherche Scientifique

2-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl-N-OMA has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory, immunosuppressive, and anti-cancer properties in laboratory studies. In addition, it has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

Propriétés

IUPAC Name

N-(oxolan-2-ylmethyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c21-16(18-11-14-7-4-10-23-14)12-20-17(22)9-8-15(19-20)13-5-2-1-3-6-13/h1-3,5-6,8-9,14H,4,7,10-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXHLULCNRGLNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.